
2-(2-Chloroethyl)-1,4-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroethyl)-1,4-dimethylbenzene is an organic compound with the molecular formula C10H13Cl It is a derivative of benzene, where two methyl groups and one chloroethyl group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with 2-chloroethanol. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The general reaction scheme is as follows:
[ \text{C}8\text{H}{10} + \text{ClCH}_2\text{CH}2\text{OH} \xrightarrow{\text{AlCl}3} \text{C}{10}\text{H}{13}\text{Cl} + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of advanced separation techniques like distillation and crystallization helps in purifying the final product.
化学反応の分析
Types of Reactions
2-(2-Chloroethyl)-1,4-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products
Substitution: Formation of 2-(2-Hydroxyethyl)-1,4-dimethylbenzene.
Oxidation: Formation of 2-(2-Chloroethyl)-1,4-benzenedicarboxylic acid.
Reduction: Formation of 2-Ethyl-1,4-dimethylbenzene.
科学的研究の応用
2-(2-Chloroethyl)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2-(2-Chloroethyl)-1,4-dimethylbenzene involves its ability to undergo electrophilic aromatic substitution reactions. The chloroethyl group can act as an electrophile, reacting with nucleophiles in the environment. This reactivity is exploited in various chemical synthesis processes. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
Similar Compounds
2-(2-Chloroethyl)-1,3-dimethylbenzene: Similar structure but with different substitution pattern on the benzene ring.
2-(2-Chloroethyl)-1,4-dichlorobenzene: Contains additional chlorine atoms, leading to different reactivity and applications.
2-(2-Chloroethyl)-1,4-diethylbenzene: Contains ethyl groups instead of methyl groups, affecting its physical and chemical properties.
Uniqueness
2-(2-Chloroethyl)-1,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties
特性
CAS番号 |
7383-67-7 |
|---|---|
分子式 |
C10H13Cl |
分子量 |
168.66 g/mol |
IUPAC名 |
2-(2-chloroethyl)-1,4-dimethylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
InChIキー |
VYHMCETVHBOXNR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-(2-Amino-phenyl)-pyrrolidin-3-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B12441802.png)
![Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B12441810.png)
![N-(4-Methoxyphenyl)-N-[1-(trifluoromethyl)-3-butenyl]amine hydrochloride](/img/structure/B12441813.png)
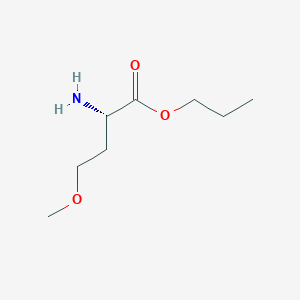
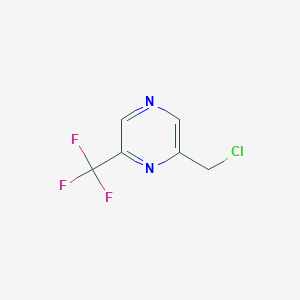
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
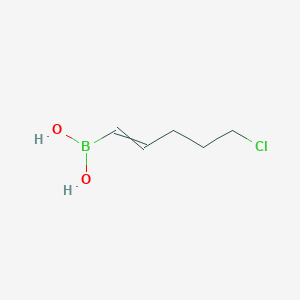
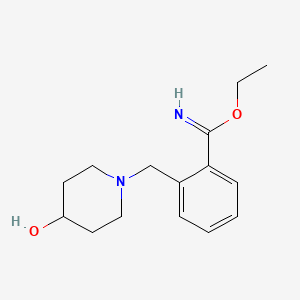
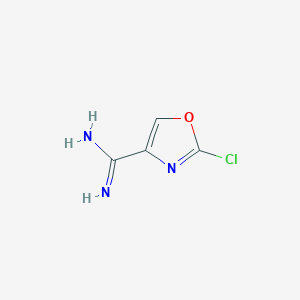
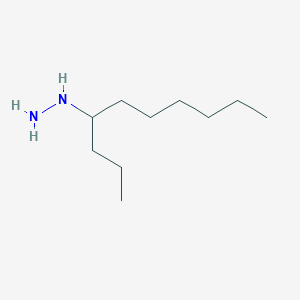
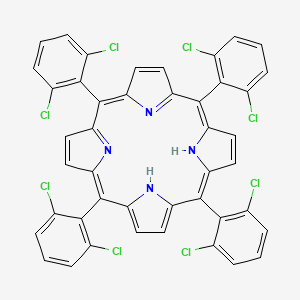
![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
